2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide
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Overview
Description
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide is a compound belonging to the quinolone family Quinolones are known for their diverse biological activities and pharmacological importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide typically involves the reaction of 4-hydroxy-2(1H)-quinolinone with octylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid
- 4-hydroxy-2-quinolones
Uniqueness
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide is unique due to its specific structural features, such as the octylacetamide group, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H26N2O3 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-octylacetamide |
InChI |
InChI=1S/C19H26N2O3/c1-2-3-4-5-6-9-12-20-17(22)13-15-18(23)14-10-7-8-11-16(14)21-19(15)24/h7-8,10-11H,2-6,9,12-13H2,1H3,(H,20,22)(H2,21,23,24) |
InChI Key |
MKJWCVDVBAHFTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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